

Mycobactin-IN-1: Application Notes and Protocols for Drug Discovery Research

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Compound of Interest

Compound Name: *Mycobactin-IN-1*

Cat. No.: *B12425674*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactin-IN-1, a novel pyrazoline analogue, has emerged as a significant inhibitor of mycobactin biosynthesis in mycobacteria.[1] This compound specifically targets salicyl-AMP ligase (MbtA), a crucial enzyme in the initial steps of the mycobactin biosynthetic pathway.[1][2] The iron-scavenging siderophores, mycobactins, are essential for the survival and virulence of *Mycobacterium tuberculosis* and other mycobacterial species within the iron-limited environment of a host.[3][4] By inhibiting MbtA, **Mycobactin-IN-1** effectively disrupts iron acquisition by the bacteria, leading to growth inhibition. Furthermore, this compound has demonstrated noteworthy activity as an efflux pump inhibitor, suggesting a dual mechanism of action that could be advantageous in combating drug-resistant mycobacterial strains.[2]

These application notes provide a comprehensive overview of **Mycobactin-IN-1**'s biological activity and detailed protocols for its use in drug discovery research.

Data Presentation

The following tables summarize the key quantitative data for **Mycobactin-IN-1** (referred to as compound 44 in the source literature) and its analogues.

Table 1: In Vitro Anti-mycobacterial Activity of **Mycobactin-IN-1** (Compound 44)

Mycobacterial Strain	MIC (µg/mL) in GAST Medium (Iron-Deprived)	MIC (µg/mL) in GAST-Fe Medium (Iron-Rich)
M. smegmatis mc ² 155	128	>256
M. tuberculosis H37Rv	128	>256

Data extracted from Shyam et al., J Med Chem. 2022.[1]

Table 2: In Vivo Pharmacokinetic Profile of **Mycobactin-IN-1** (Compound 44)

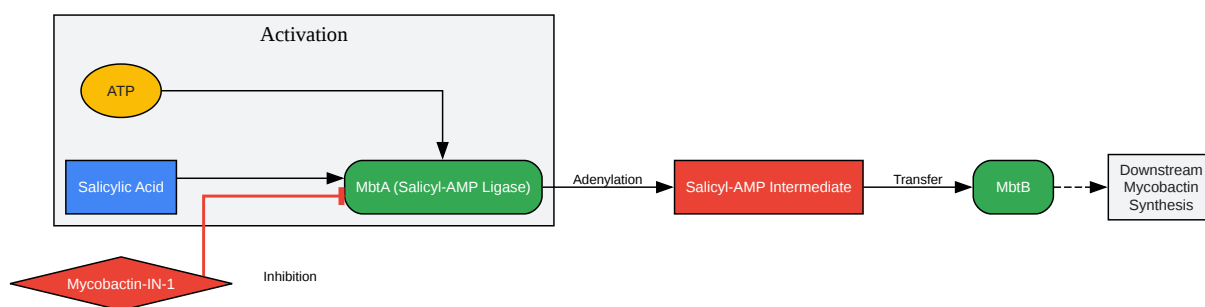
Parameter	Value
Oral Administration (10 mg/kg)	
C _{max} (ng/mL)	185.6 ± 21.4
T _{max} (h)	4.0
AUC (0-t) (ng·h/mL)	1568.2
AUC (0-inf) (ng·h/mL)	1645.8
t _{1/2} (h)	5.3
Intravenous Administration (2 mg/kg)	
C _{max} (ng/mL)	452.1 ± 55.7
T _{max} (h)	0.08
AUC (0-t) (ng·h/mL)	389.7
AUC (0-inf) (ng·h/mL)	401.2
t _{1/2} (h)	1.9
Bioavailability (%)	78.5

Data extracted from Shyam et al., J Med Chem. 2022.[1]

Signaling Pathway and Experimental Workflows

Mycobactin Biosynthesis Pathway and Inhibition by **Mycobactin-IN-1**

The following diagram illustrates the initial steps of the mycobactin biosynthesis pathway and the point of inhibition by **Mycobactin-IN-1**.

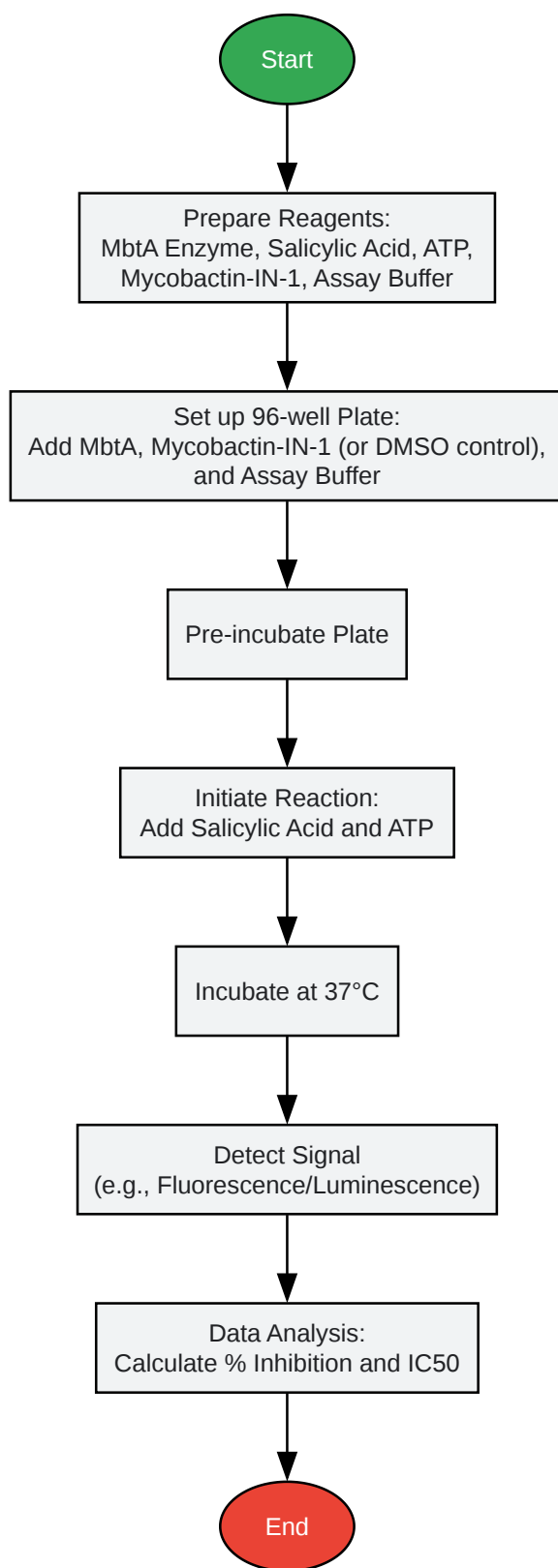


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Mycobactin-IN-1 inhibits the MbtA enzyme.

Experimental Workflow for MbtA Inhibition Assay

This workflow outlines the key steps in assessing the inhibitory effect of **Mycobactin-IN-1** on the MbtA enzyme.

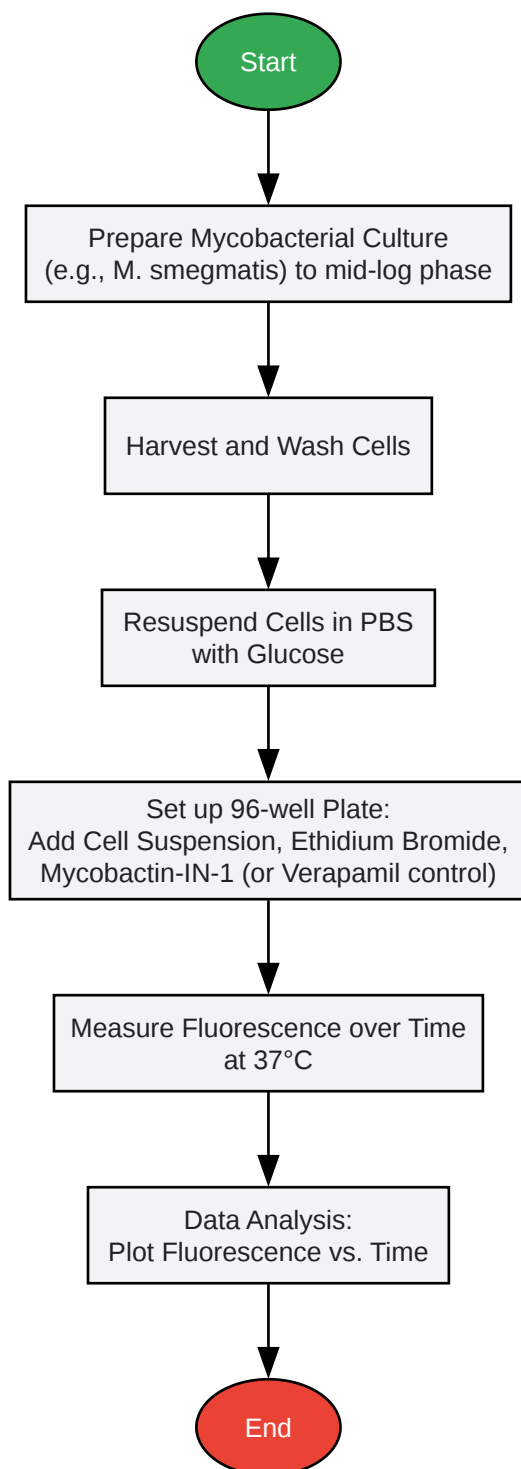


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Workflow for MbtA enzyme inhibition assay.

Experimental Workflow for Mycobacterial Efflux Pump Inhibition Assay

This diagram shows the workflow for evaluating the efflux pump inhibitory activity of **Mycobactin-IN-1** using an ethidium bromide accumulation assay.



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References

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